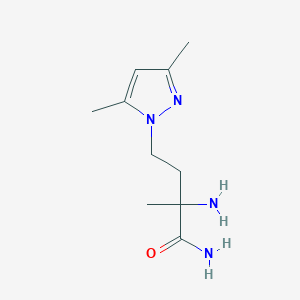
2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological properties, including antileishmanial and antimalarial activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide typically involves the reaction of 4-amino-3,5-dimethyl-1-pyrazole with appropriate reagents under controlled conditions. One common method involves the reaction of 4-amino-3,5-dimethyl-1-pyrazole with tetrafluoroterephthalic acid in anhydrous methanol at room temperature overnight. The solvent is then removed in vacuo, and the product is obtained by slow evaporation from an anhydrous methanol and toluene solution .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating diseases caused by parasites.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial activity, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of the parasite . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with confirmed biological activities.
Hydrazine-coupled pyrazole derivatives: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Uniqueness
2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its combination of functional groups allows for versatile chemical reactions and interactions with biological targets, making it a valuable compound in scientific research.
Biological Activity
2-Amino-4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutanamide, with the CAS number 1250395-87-9, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C10H18N4O, with a molecular weight of 210.28 g/mol. Its structure includes a pyrazole ring, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C10H18N4O |
| Molecular Weight | 210.28 g/mol |
| CAS Number | 1250395-87-9 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. For instance, research has shown that derivatives of pyrazole can inhibit tubulin polymerization, a critical process for cancer cell proliferation and metastasis. The ability to disrupt microtubule dynamics positions these compounds as promising candidates in cancer therapy .
Mechanism of Action:
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Microtubule Formation: Disruption of mitotic spindle formation leads to cell cycle arrest and apoptosis in cancer cells.
- Targeting Specific Receptors: Pyrazole derivatives have been shown to interact with sigma receptors, which play roles in cell signaling pathways related to cancer progression .
Analgesic Effects
Another area of interest is the compound's potential analgesic properties. Research indicates that pyrazole derivatives can act as sigma receptor antagonists, which may contribute to their antinociceptive effects. These findings suggest that this compound could be explored for treating neuropathic pain .
Case Studies
-
Study on Cancer Cell Lines:
A study evaluated the cytotoxic effects of a related pyrazole compound on various cancer cell lines. Results indicated significant growth inhibition at nanomolar concentrations, demonstrating the potential efficacy of pyrazole-based compounds in oncology .Cell Line LC50 (nM) U87 (Glioblastoma) 200 ± 60 BE (Neuroblastoma) 18.9 -
Analgesic Activity Assessment:
In a preclinical model for neuropathic pain, a pyrazole derivative exhibited notable antinociceptive activity when administered in specific doses, supporting its potential as an analgesic agent .
Properties
Molecular Formula |
C10H18N4O |
|---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-amino-4-(3,5-dimethylpyrazol-1-yl)-2-methylbutanamide |
InChI |
InChI=1S/C10H18N4O/c1-7-6-8(2)14(13-7)5-4-10(3,12)9(11)15/h6H,4-5,12H2,1-3H3,(H2,11,15) |
InChI Key |
UHKNVIZRCVJGFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCC(C)(C(=O)N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















